molecular formula C6H5Br2NO B1603059 (3,5-Dibromopyridin-4-yl)methanol CAS No. 197008-13-2

(3,5-Dibromopyridin-4-yl)methanol

Cat. No. B1603059
CAS RN: 197008-13-2
M. Wt: 266.92 g/mol
InChI Key: ZHNPEZCPMQFETF-UHFFFAOYSA-N
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Description

(3,5-Dibromopyridin-4-yl)methanol, also known as DBPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBPM is a pyridine derivative and is widely used in the synthesis of other chemical compounds.

Scientific Research Applications

Pharmaceutical Research

(3,5-Dibromopyridin-4-yl)methanol: is utilized in pharmaceutical research as a building block for the synthesis of various bioactive molecules. Its dibrominated pyridine structure makes it a valuable precursor in the construction of complex drug molecules. For instance, it can be used to develop new antiviral or anticancer agents by exploiting its ability to interact with biological targets through halogen bonds .

Organic Synthesis

In organic chemistry, (3,5-Dibromopyridin-4-yl)methanol serves as a versatile intermediate. It can undergo further functionalization to create a wide array of organic compounds. Its reactivity with nucleophiles, for example, can lead to the formation of substituted pyridines, which are core structures in many organic compounds .

Material Science

This compound’s potential in material science lies in its use as a precursor for the synthesis of organic electronic materials. The bromine atoms present in (3,5-Dibromopyridin-4-yl)methanol can be used to introduce other functional groups that impart conductive properties to polymers or small molecules, which are essential for creating organic semiconductors .

Biochemistry

In biochemistry, (3,5-Dibromopyridin-4-yl)methanol can be employed to modify peptides and proteins. The modification of these biological macromolecules can help in understanding their function, interaction with other molecules, and the role they play in various diseases. It can also be used to label molecules for imaging purposes .

Agriculture

The compound may find applications in the development of agrochemicals. Its structure could be the basis for new herbicides or pesticides. By modifying the pyridine ring, researchers can create compounds that target specific pests or weeds without affecting crops .

Environmental Science

(3,5-Dibromopyridin-4-yl)methanol: could be used in environmental science to develop sensors or probes for the detection of environmental pollutants. The bromine atoms could be replaced with other groups that react with specific contaminants, allowing for the detection and quantification of these substances in various ecosystems .

properties

IUPAC Name

(3,5-dibromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNPEZCPMQFETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628868
Record name (3,5-Dibromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dibromopyridin-4-yl)methanol

CAS RN

197008-13-2
Record name (3,5-Dibromopyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 197008-13-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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